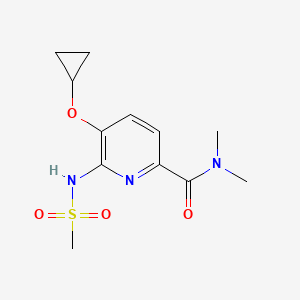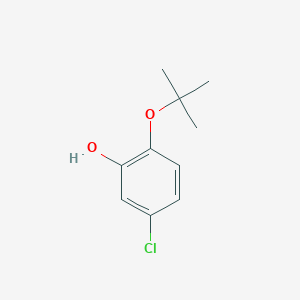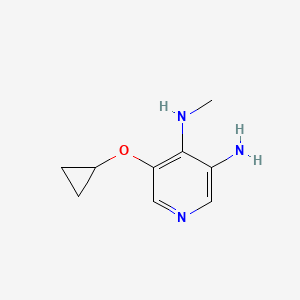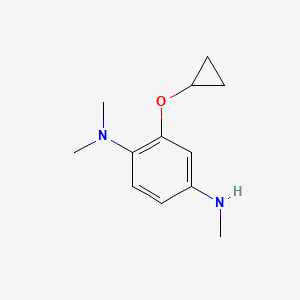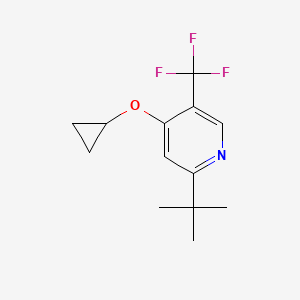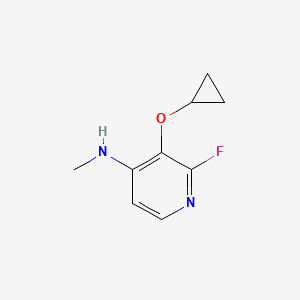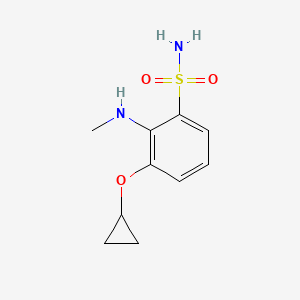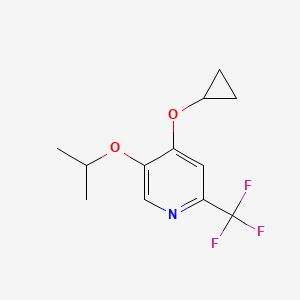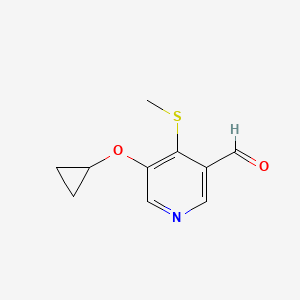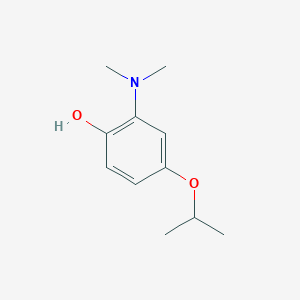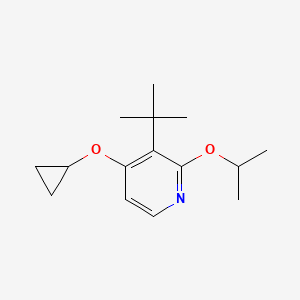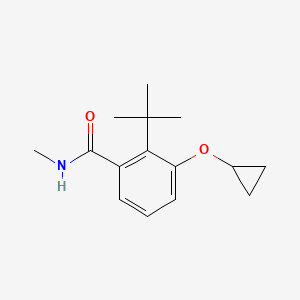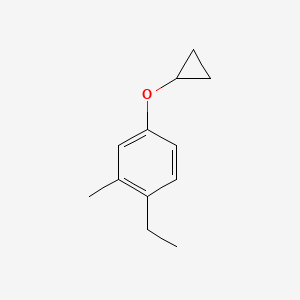
4-Cyclopropoxy-1-ethyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-1-ethyl-2-methylbenzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring a cyclopropoxy group, an ethyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-ethyl-2-methylbenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Friedel-Crafts Alkylation: The cyclopropyl halide is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form cyclopropylbenzene.
Ethylation and Methylation: Subsequent ethylation and methylation of cyclopropylbenzene can be carried out using ethyl chloride and methyl chloride, respectively, in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-1-ethyl-2-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alcohols.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.
Halogenation: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
4-Cyclopropoxy-1-ethyl-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The cyclopropoxy group may enhance the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
- 4-Cyclopropyl-2-ethyl-1-methylbenzene
- 2-Cyclopropyloxyethyl 4-methylbenzenesulfonate
- 1-Ethyl-2-methylbenzene
Comparison: 4-Cyclopropoxy-1-ethyl-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
4-cyclopropyloxy-1-ethyl-2-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-4-5-12(8-9(10)2)13-11-6-7-11/h4-5,8,11H,3,6-7H2,1-2H3 |
Clé InChI |
FXCVWWVYPNFBEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)OC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


